(4-Amino-2-methylquinolin-3-yl)methanol
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Overview
Description
(4-Amino-2-methylquinolin-3-yl)methanol is a quinoline derivative with significant importance in various fields of scientific research. Quinoline derivatives are known for their diverse biological and chemical properties, making them valuable in medicinal chemistry, synthetic organic chemistry, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-2-methylquinolin-3-yl)methanol typically involves the functionalization of the quinoline scaffold. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions . Another approach is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as reagents .
Industrial Production Methods
Industrial production of quinoline derivatives often employs transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry protocols to enhance yield and reduce environmental impact . These methods are optimized for large-scale production, ensuring the availability of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
(4-Amino-2-methylquinolin-3-yl)methanol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkyl halides, and amines.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines, depending on the specific reagents and conditions used .
Scientific Research Applications
(4-Amino-2-methylquinolin-3-yl)methanol has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, catalysts, and materials for electronic devices.
Mechanism of Action
The mechanism of action of (4-Amino-2-methylquinolin-3-yl)methanol involves its interaction with various molecular targets and pathways. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . In cancer research, these compounds can inhibit key signaling pathways such as PI3K/AKT/mTOR, which are involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (4-Amino-2-methylquinolin-3-yl)methanol include:
Quinine: An antimalarial agent.
Chloroquine: Used for the treatment of malaria.
Camptothecin: An anticancer agent.
Mepacrine: An antiprotozoal agent.
Uniqueness
What sets this compound apart from these similar compounds is its specific functional groups, which confer unique chemical reactivity and biological activity. The presence of the amino and hydroxyl groups allows for diverse chemical modifications, making it a versatile compound for various applications .
Properties
Molecular Formula |
C11H12N2O |
---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
(4-amino-2-methylquinolin-3-yl)methanol |
InChI |
InChI=1S/C11H12N2O/c1-7-9(6-14)11(12)8-4-2-3-5-10(8)13-7/h2-5,14H,6H2,1H3,(H2,12,13) |
InChI Key |
DBJOVOJZLWALLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1CO)N |
Origin of Product |
United States |
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